molecular formula C26H23ClN6OS2 B1679501 Rocepafant CAS No. 132579-32-9

Rocepafant

Cat. No. B1679501
M. Wt: 535.1 g/mol
InChI Key: WBGAFGNZNGJVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rocepafant, also known as BN-50730;  LAU-8080, is a platelet activating factor (PAF) antagonist potentially for the treatment of asthma. BN 50730 attenuates hypoxic-ischemic brain injury in neonatal rats. BN 50730 also showed activity to inhibit tumor necrosis factor-alfa-mediated cytotoxicity on murine L929 tumor cells.

properties

CAS RN

132579-32-9

Product Name

Rocepafant

Molecular Formula

C26H23ClN6OS2

Molecular Weight

535.1 g/mol

IUPAC Name

9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide

InChI

InChI=1S/C26H23ClN6OS2/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(35)29-16-7-9-17(34-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,35)

InChI Key

WBGAFGNZNGJVNW-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl

SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=S)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl

Canonical SMILES

CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=NC5=CC=C(C=C5)OC)S)C(=NC2)C6=CC=CC=C6Cl

Appearance

Solid powder

Other CAS RN

132579-32-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

6-(2-chlorophenyl)-9-((4-methoxyphenyl)thiocarbamoyl)-1-methyl-7,8,9,10-tetrahydro-4H-pyrido(4',3'-4,5)thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepine
BN 50730
BN-50730
BN50730
LAU 8080
LAU-8080
LAU8080

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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